molecular formula C15H19NO B1270585 N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine CAS No. 418789-18-1

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

Cat. No.: B1270585
CAS No.: 418789-18-1
M. Wt: 229.32 g/mol
InChI Key: LHCUVNNACFVGMN-UHFFFAOYSA-N
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Description

It is a triple monoamine releasing agent and an N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane.

Biochemical Analysis

Biochemical Properties

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with tubulin, a protein that is a key component of the cytoskeleton in eukaryotic cells . Tubulin polymerization is crucial for cell division, and this compound acts as an inhibitor of this process. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HepG2, this compound has been observed to induce cell cycle arrest and apoptosis . The disruption of tubulin polymerization leads to the inhibition of cell division, which is particularly effective in rapidly dividing cancer cells. Additionally, this compound influences cell signaling pathways by interfering with the normal function of microtubules, which are involved in intracellular transport and signal transduction . This compound also affects gene expression and cellular metabolism by altering the dynamics of the cytoskeleton.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin . This binding prevents the assembly of tubulin into microtubules, which are essential for maintaining cell shape, intracellular transport, and cell division. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . Additionally, this compound may influence gene expression by disrupting the normal function of microtubules, which play a role in the regulation of transcription factors and other gene regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions affect the compound’s bioavailability, distribution, and excretion, ultimately influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to tubulin and other cytoskeletal proteins, leading to its accumulation in the cytoplasm . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the localization and concentration of the compound in different tissues, affecting its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The binding of this compound to tubulin prevents the formation of microtubules, leading to the disruption of the cytoskeleton and inhibition of cell division . Additionally, this compound may undergo post-translational modifications that influence its localization and activity. Targeting signals and binding interactions with other proteins may direct this compound to specific cellular compartments, further modulating its effects on cellular function.

Preparation Methods

The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves several steps. One common synthetic route includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthaldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthylmethanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s ability to release monoamines makes it useful in studying neurotransmitter systems and their effects on biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can be compared with other similar compounds such as:

    Naphthylaminopropane: While both compounds are monoamine releasing agents, this compound is an N-methyl analog and is non-neurotoxic.

    Methamphetamine: Both compounds release monoamines, but this compound has a different chemical structure and potentially different pharmacological effects.

    4-Methoxynaphthalene: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUVNNACFVGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357762
Record name N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-18-1
Record name N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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